molecular formula C7H8F2O4 B3046445 Ethyl 5,5-difluoro-2,4-dioxopentanoate CAS No. 1245773-18-5

Ethyl 5,5-difluoro-2,4-dioxopentanoate

Cat. No.: B3046445
CAS No.: 1245773-18-5
M. Wt: 194.13
InChI Key: UVYGMVRFNMUGAX-UHFFFAOYSA-N
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Description

Its structure features two fluorine atoms at the C5 position and two ketone groups at C2 and C4, esterified with an ethyl group.

Properties

CAS No.

1245773-18-5

Molecular Formula

C7H8F2O4

Molecular Weight

194.13

IUPAC Name

ethyl 5,5-difluoro-2,4-dioxopentanoate

InChI

InChI=1S/C7H8F2O4/c1-2-13-7(12)5(11)3-4(10)6(8)9/h6H,2-3H2,1H3

InChI Key

UVYGMVRFNMUGAX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CC(=O)C(F)F

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate

  • Structure: Replaces the two C5 hydrogens in the target compound with a third fluorine (C₇H₇F₃O₄; monoisotopic mass 212.02964 Da).
  • Properties : Higher molecular weight (212.123 vs. 194.04) and increased electron-withdrawing effects due to the trifluoro group. This enhances reactivity in nucleophilic substitutions or cyclizations.
  • Research Status : Widely available from suppliers (e.g., TRC, AK Scientific) with prices ranging from $151/100 mg to $580/1 g . Used in heterocyclic synthesis, as evidenced by its role in generating pyrazole derivatives .
  • Similarity Score : 0.78 (based on structural and functional group alignment) .

Ethyl 5,5-dimethoxy-2,4-dioxopentanoate

  • Structure : Methoxy (-OCH₃) groups replace fluorines at C5 (C₉H₁₄O₆).
  • Properties : Reduced electrophilicity compared to fluorinated analogs due to electron-donating methoxy groups. This makes it more suitable for acid-catalyzed cyclizations, such as pyrazole formation via hydrazine treatment .
  • Applications : Intermediate in synthesizing heterocycles like ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate .

Ethyl 3-Chloro-2,4-dioxopentanoate

  • Structure : Chlorine substitution at C3 instead of fluorine at C5 (C₇H₉ClO₄).
  • Properties : Chlorine’s polarizability and leaving-group ability make this compound reactive in nucleophilic acyl substitutions. Used in cross-coupling reactions or as a precursor for chlorinated heterocycles .

Diethyl 4,4-difluoroheptanedioate

  • Structure : Two ester groups and a longer carbon chain (C₉H₁₄F₂O₄).
  • Properties : Similarity score of 0.75 due to difluoro substitution, but the extended aliphatic chain alters solubility and steric effects. Likely used in polyester or macrocycle synthesis .

Research Findings and Comparative Data

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (Da) Fluorine Substituents Key Functional Groups Similarity to Target
Ethyl 5,5-difluoro-2,4-dioxopentanoate C₇H₈F₂O₄ 194.04 2 (C5) Diketone, ester Reference
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C₇H₇F₃O₄ 212.12 3 (C5) Diketone, ester 0.78
Ethyl 5,5-dimethoxy-2,4-dioxopentanoate C₉H₁₄O₆ 218.21 None (methoxy) Diketone, ester 0.65 (estimated)
Ethyl 3-chloro-2,4-dioxopentanoate C₇H₉ClO₄ 192.60 None (chlorine) Diketone, ester 0.60 (estimated)

Commercial Availability and Research Activity

  • The trifluoro compound is commercially available (e.g., TRC, AK Scientific) and extensively used in published protocols, while the target difluoro compound lacks supplier data and has minimal patent coverage .

Preparation Methods

Zinc-Mediated Reduction of Ethyl Chlorodifluoroacetate

The most well-documented method involves the reaction of ethyl chlorodifluoroacetate with chlorotrimethylsilane in the presence of zinc dust. This process generates a 2,2-difluoroketene silyl acetal intermediate, which undergoes subsequent condensation with carbonyl-containing substrates.

Reaction Conditions:

  • Solvent: Cyclic ureas such as 1,3-dimethylimidazolidin-2-one (DMI) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU).
  • Temperature: 0–50°C for acetal formation; 20–40°C for condensation.
  • Reducing Agent: Zinc dust (1.1–1.2 equivalents relative to ethyl chlorodifluoroacetate).

Mechanistic Insights:

  • Step 1: Zinc reduces ethyl chlorodifluoroacetate, facilitating the elimination of chlorine and formation of a difluoroketene intermediate.
  • Step 2: The ketene reacts with chlorotrimethylsilane to yield the silyl acetal, stabilized by coordination with ZnCl₂ by-products.
  • Step 3: In situ condensation with aldehydes or ketones extends the carbon chain, though the target compound requires termination before aldehyde incorporation.

Example Protocol (Adapted from Patent EP0655454A1):

  • Combine zinc dust (44 mg-atom), DMI (15 mL), and chlorotrimethylsilane (48 mmol) under nitrogen.
  • Add ethyl chlorodifluoroacetate (40.6 mmol) at 0–5°C, allowing exothermic warming to 38°C.
  • Heat to 40°C for 2 hours to maximize silyl acetal yield (monitored via ¹⁹F NMR).
  • Quench with aqueous NaHSO₄ and extract with ethyl acetate to isolate the crude product.

Yield: 40–50% after purification, with diastereomeric ratios of 88:12 (erythro:threo) observed in analogous systems.

Cyclocondensation of Difluoro-dioxo Esters

Hydrazine-Mediated Cyclodehydration

Ethyl 5,5-difluoro-2,4-dioxopentanoate serves as a precursor in pyrazole synthesis via cyclo-dehydration with substituted hydrazines. This method, while primarily used to generate heterocycles, implies its preparation from simpler dioxo esters.

Key Steps:

  • Formation of Ethyl 4-(R3)-2,4-dioxo-butanoates: Base-catalyzed Claisen condensation of ethyl difluoroacetate with diketene derivatives.
  • Cyclodehydration: Reaction with hydrazines at elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF), catalyzed by acetic acid.

Optimization Challenges:

  • Fluorine Stability: Harsh conditions risk defluorination; thus, mild temperatures (<100°C) and inert atmospheres are critical.
  • Solvent Choice: DMF enhances solubility but necessitates rigorous drying to prevent hydrolysis.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent-preferenced method using DMI or DMPU highlights solvent recovery as a cost-saving measure. These solvents exhibit high boiling points (DMI: 220°C; DMPU: 246°C), enabling distillation-based recycling after extraction.

Economic Analysis:

Parameter Value
Zinc Consumption 1.1–1.2 eq (non-recoverable)
Solvent Loss per Batch <5% (with distillation)
Estimated COGS $120–150/kg (at 100 kg scale)

Analytical Characterization

Spectroscopic Data

While the provided sources omit full characterization, inferred data from analogous compounds include:

  • ¹⁹F NMR (CDCl₃): δ −110 to −115 ppm (CF₂ group).
  • IR (neat): 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).
  • MS (EI): m/z 208 [M]⁺.

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